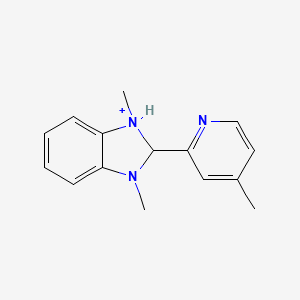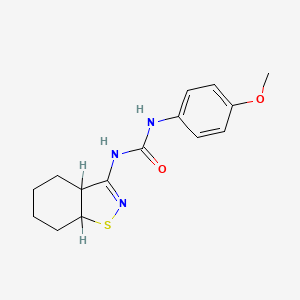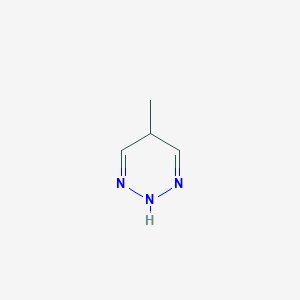
5-Methyl-2,5-dihydro-1,2,3-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2,5-dihydro-1,2,3-triazine is a nitrogen-containing heterocyclic compound. It belongs to the class of triazines, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound, characterized by a five-membered ring containing three nitrogen atoms, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,5-dihydro-1,2,3-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of amidines with N,N-dimethylethanolamine catalyzed by copper(II) chloride (CuCl2). This reaction involves the formation of three C–N bonds during the oxidative annulation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2,5-dihydro-1,2,3-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The nitrogen atoms in the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazine oxides, while substitution reactions can yield various alkyl or aryl triazine derivatives.
Applications De Recherche Scientifique
5-Methyl-2,5-dihydro-1,2,3-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Methyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitrogen atoms in the triazine ring can form hydrogen bonds with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: Another nitrogen-containing heterocycle with similar applications in pharmaceuticals and materials science.
1,3,5-Triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
1,2,4-Triazole: Widely studied for its biological activities and used in the development of antifungal and anticancer drugs.
Uniqueness
5-Methyl-2,5-dihydro-1,2,3-triazine is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Propriétés
Numéro CAS |
101219-10-7 |
|---|---|
Formule moléculaire |
C4H7N3 |
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
5-methyl-2,5-dihydrotriazine |
InChI |
InChI=1S/C4H7N3/c1-4-2-5-7-6-3-4/h2-4,7H,1H3 |
Clé InChI |
UFPSZPZTOPEXEL-UHFFFAOYSA-N |
SMILES canonique |
CC1C=NNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
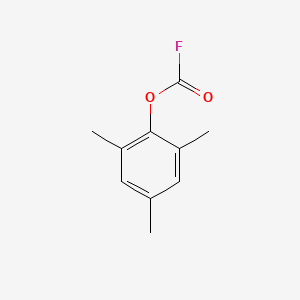
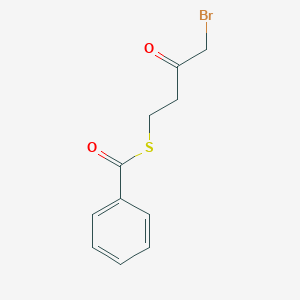
![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)
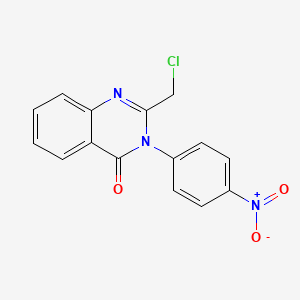
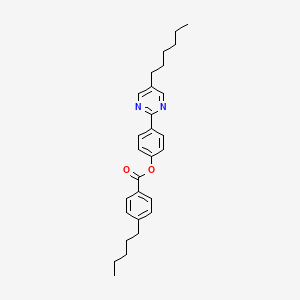
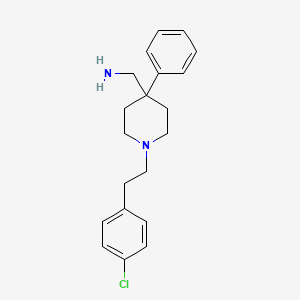
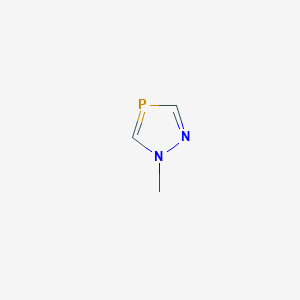
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
